
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DIF-1, is a small molecule inhibitor that has been used in scientific research to study various biological processes. DIF-1 inhibits the function of a protein called Smoothened (Smo), which is a key component of the Hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in many important biological processes, including development, tissue regeneration, and cancer.
Wissenschaftliche Forschungsanwendungen
Inhibition of Chitin Synthesis
This compound is structurally similar to insecticides like diflubenzuron, which inhibit chitin synthesis in insect larvae. These insecticides prevent proper cuticle formation, leading to the death of the insect larvae without affecting chitinase activity or promoting chitin degradation. The effectiveness of these compounds highlights their potential application in pest control research and the development of new insecticidal strategies (Deul, Jong, & Kortenbach, 1978).
Rheology and Gelation Tuning
Compounds with a similar urea structure have been shown to form hydrogels with tunable physical properties, depending on the anionic counterpart. This property can be exploited in material science for creating customized materials with specific rheological behaviors, offering insights into hydrogel formation mechanisms and potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Antidepressant Activity
Unsymmetrical ureas exhibiting dual 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities have been explored for their potential antidepressant effects. These compounds, designed by coupling indole derivatives with aniline moieties, exhibit significant in vitro efficacy as antidepressants, suggesting a potential application in the development of new therapeutic agents for depression (Matzen et al., 2000).
Urea-Fluoride Interaction Studies
The interaction between urea and fluoride ions, leading to proton transfer, has been studied for its implications in understanding the nature of hydrogen bonding and proton transfer mechanisms. This research has implications in the fields of chemistry and biochemistry, particularly in the study of enzyme mechanisms and the design of biomimetic materials (Boiocchi et al., 2004).
Corrosion Inhibition
Research has demonstrated the effectiveness of certain urea derivatives as corrosion inhibitors for mild steel in acidic environments. These studies are crucial in the field of industrial chemistry, offering insights into protective coating formulations and corrosion prevention strategies for metals (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-13-7-6-10(17)8-12(13)18/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYIBBGAMSIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

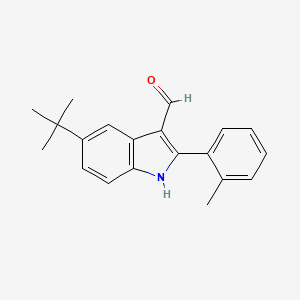
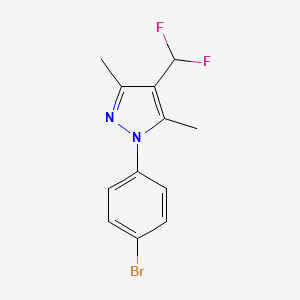
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)
![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)

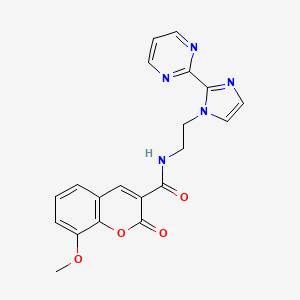

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)
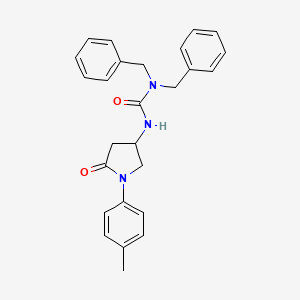
![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)
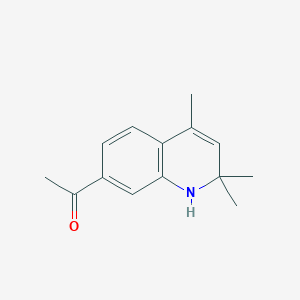
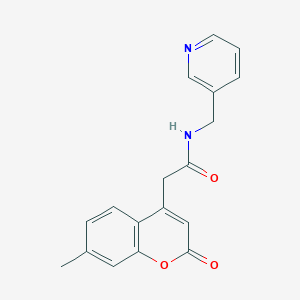
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)
